molecular formula C11H15Cl3N2O3 B11995709 N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide

N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide

Cat. No.: B11995709
M. Wt: 329.6 g/mol
InChI Key: FEBHSNQKQGTCBC-UHFFFAOYSA-N
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Description

FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the carboxylic acid group: This step may involve oxidation reactions.

    Attachment of the 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl group: This can be done through substitution reactions, where the appropriate amine and alkyl halide are reacted under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    Pathway interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE include other furan derivatives with different substituents. Examples include:

  • FURAN-2-CARBOXYLIC ACID derivatives with different alkyl or aryl groups.
  • Compounds with variations in the amino or methoxy groups.

Uniqueness

The uniqueness of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15Cl3N2O3

Molecular Weight

329.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C11H15Cl3N2O3/c1-18-6-3-5-15-10(11(12,13)14)16-9(17)8-4-2-7-19-8/h2,4,7,10,15H,3,5-6H2,1H3,(H,16,17)

InChI Key

FEBHSNQKQGTCBC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1

Origin of Product

United States

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